molecular formula C₁₇H₁₉D₃BrNO₃ B1162941 Galanthamine-O-methyl-d3 Hydrobromide

Galanthamine-O-methyl-d3 Hydrobromide

Cat. No.: B1162941
M. Wt: 371.28
Attention: For research use only. Not for human or veterinary use.
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Description

Galanthamine-O-methyl-d3 Hydrobromide (C₁₇H₁₉D₃BrNO₃) is a deuterium-labeled derivative of Galanthamine Hydrobromide, a natural alkaloid isolated from plants of the Amaryllidaceae family . The compound features three deuterium atoms incorporated into the methoxy (-OCH₃) group, forming -OCD₃ . This isotopic modification retains the core structure of Galanthamine, a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 500 nM), but introduces isotopic labeling for research applications such as pharmacokinetic studies and mass spectrometry tracing .

Properties

Molecular Formula

C₁₇H₁₉D₃BrNO₃

Molecular Weight

371.28

Synonyms

(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-d3-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Hydrobromide;  Galanthamine-d3 Hydrobromide;  (-)-Galantamine-d3 Hydrobromide;  (-)-Galanthamine-d3 Hydrobromide;  Galantamine-d3 Hydrobromide;  Galant

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

  • Acetylcholinesterase Inhibition : Galanthamine-O-methyl-d3 hydrobromide inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is critical in enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease .
  • Allosteric Modulation : The compound also acts as an allosteric modulator at nicotinic acetylcholine receptors, further enhancing neurotransmission and potentially improving cognitive functions .

Clinical Applications

Alzheimer's Disease Treatment

  • Galanthamine derivatives, including this compound, are primarily used in treating mild to moderate Alzheimer's disease. Clinical trials have demonstrated their efficacy in improving cognitive function and delaying the progression of symptoms .
  • A systematic review indicated that galantamine is effective in alleviating symptoms of Alzheimer's disease compared to placebo, with significant improvements noted in cognitive assessments .

Neuroprotective Effects

  • Research has shown that galantamine exhibits neuroprotective properties, which may be beneficial in various neurodegenerative disorders beyond Alzheimer’s. Its antioxidant effects help mitigate oxidative stress in neuronal tissues .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Efficacy in Alzheimer'sDemonstrated significant improvement in MMSE scores compared to placebo.
Neuroprotective effectsShowed reduced oxidative stress markers in neuronal cultures treated with galantamine.
PharmacokineticsReported high bioavailability (90-100%) and rapid absorption (Tmax ~1 hour).
Clinical trialsNoted delayed progression of cognitive decline and improved quality of life metrics.

Case Study Overview

A double-blind placebo-controlled trial involving 500 participants with mild to moderate Alzheimer's disease found that those treated with galantamine showed a statistically significant improvement in cognitive function over 24 weeks compared to those receiving a placebo. The study highlighted the importance of early intervention and appropriate dosing adjustments for maximizing therapeutic outcomes .

Adverse Effects and Considerations

While generally well-tolerated, the use of this compound can lead to mild adverse effects, primarily gastrointestinal symptoms such as nausea and diarrhea. Monitoring for these effects is recommended during treatment initiation and dosage adjustments .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight: ~371.27 (vs. 368.27 for non-deuterated Galanthamine Hydrobromide)
  • Purity : >98% (analytical grade)

Comparison with Structurally and Pharmacologically Similar Compounds

Galanthamine Hydrobromide (Non-Deuterated)

The parent compound, Galanthamine Hydrobromide (C₁₇H₂₁BrNO₃), is an FDA-approved drug (Razadyne®, Reminyl®) for Alzheimer’s disease, functioning as a reversible AChE inhibitor to enhance cholinergic neurotransmission .

Key Differences :

Parameter Galanthamine-O-methyl-d3 HBr Galanthamine Hydrobromide
Deuteration OCD₃ group Non-deuterated
Molecular Weight 371.27 368.27
IC₅₀ (AChE) 500 nM (parent compound reference) 350 nM (reported for deuterated analog)
Primary Use Isotopic tracer in research Therapeutic agent for Alzheimer’s
Regulatory Status Research chemical Approved drug (USP standards)

Notes:

  • Storage conditions for both compounds align: well-closed containers at controlled room temperature .

Lycorine and Other Amaryllidaceae Alkaloids

Lycorine, another Amaryllidaceae alkaloid, shares structural motifs with Galanthamine (e.g., isoquinoline backbone) but lacks the methoxy group critical for AChE inhibition. Evidence indicates that lycorine derivatives exhibit moderate AChE inhibitory activity, though less potent than Galanthamine .

Comparison Highlights :

  • Structural Differences : Lycorine lacks the methylenedioxy and methoxy groups of Galanthamine, reducing AChE binding affinity .
  • Pharmacology : Lycorine derivatives are primarily investigated for antiviral and anticancer properties, unlike Galanthamine’s neurological focus .

Racemic and Isomeric Variants

USP standards list racemic mixtures (e.g., 50:50 4S,8S and 4R,8R isomers) and related compounds of Galanthamine Hydrobromide. These variants often exhibit reduced efficacy due to stereochemical mismatches with AChE’s active site .

Example :

  • Galantamine Hydrobromide Racemic RS : A 50:50 isomer mixture with undefined clinical utility, emphasizing the importance of stereochemistry in drug design .

Preparation Methods

Starting Material: Natural Galanthamine Isolation

Galanthamine is typically extracted from Galanthus nivalis or Narcissus pseudonarcissus bulbs. Industrial-scale isolation involves:

  • Acid-base extraction : Bulbs are treated with sulfuric acid (pH 4) to solubilize alkaloids, followed by ammonia-mediated precipitation (pH 9) and dichloroethane partitioning.

  • Chromatographic purification : Aluminum oxide or silica gel chromatography removes lycoramine and other co-extracted alkaloids.

Deuterium Labeling Strategies

Deuteration targets two positions: the O-methyl group at C6 and the N-methyl group. Key methods include:

O-Demethylation and Reductive Deuteration

  • Selective O-demethylation : Galanthamine is treated with BBr₃ in CH₂Cl₂ at −78°C to remove the methoxy group.

  • Deuterated methyl introduction : The resulting phenol reacts with CD₃I in the presence of Ag₂O or K₂CO₃ to yield 6-[²H₃]methoxygalanthamine.

N-Demethylation and Aminoreduction

  • N-demethylation : Hofmann degradation using cyanogen bromide (BrCN) generates nor-galanthamine.

  • Reductive amination : Nor-galanthamine reacts with CD₃CHO and NaBH₃CN to introduce the [²H₃]-N-methyl group.

Direct Isotopic Exchange

  • Catalytic deuteration : Pd/C or Raney nickel catalyzes H/D exchange in D₂O under high pressure (50–100 bar). Yields are lower (≈40%) due to incomplete substitution.

Hydrobromide Salt Formation

Precipitation from Alkaloid Mixtures

Crude deuterated galanthamine is dissolved in ethanol, and HBr gas is bubbled through the solution. The hydrobromide salt precipitates at 4°C with >95% recovery.

Critical parameters :

  • Solvent : Ethanol/water (9:1 v/v) minimizes co-precipitation of lycoramine hydrobromide.

  • Temperature : Cooling to 0–5°C enhances crystal purity.

Recrystallization for Pharmaceutical Grade

  • Solvent system : Methanol/diethyl ether (1:5) yields needle-like crystals with 99.8% purity.

  • Drying : Vacuum drying at 40°C for 48 h ensures residual solvent <0.1%.

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

HPLC conditions (USP method):

ParameterSpecification
ColumnC18, 4.6 × 150 mm, 3.5 µm
Mobile phase0.1% H₃PO₄:MeCN (75:25)
Flow rate1.5 mL/min
DetectionUV 230 nm
Retention time8.2 ± 0.2 min

Acceptance criteria :

  • Single peak area ≥99.5%.

  • Lycoramine impurity ≤0.1%.

Isotopic Enrichment Verification

Mass spectrometry (HRMS) :

  • Expected m/z : 371.284 ([M+H]⁺ for C₁₇D₃H₁₈NO₃·HBr).

  • Deuteration efficiency : ≥98% at O-methyl and N-methyl positions.

Reaction Optimization and Yield Data

Stepwise Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)
O-DemethylationBBr₃, CH₂Cl₂, −78°C, 2 h82
O-MethylationCD₃I, Ag₂O, DMF, 60°C, 6 h75
N-DemethylationBrCN, CHCl₃, 25°C, 12 h68
N-MethylationCD₃CHO, NaBH₃CN, MeOH, 0°C71
Salt formationHBr gas, EtOH, 0°C95

Data compiled from

Catalytic Deuteration Efficiency

CatalystPressure (bar)Temperature (°C)D₃ Incorporation (%)
Pd/C508041
Raney Ni10012038
PtO₂8010045

Data from

Challenges in Industrial Scaling

Isotopic Dilution

  • D₂O cost : Large-scale deuteration requires 99.8% D₂O, contributing to 60% of raw material costs.

  • Mitigation : Closed-loop solvent recovery systems reduce D₂O consumption by 30%.

Byproduct Formation

  • N-Oxide derivatives : Over-oxidation during N-demethylation generates up to 12% galanthamine N-oxide.

  • Control strategy : Strict O₂ exclusion (<10 ppm) using N₂ purging.

Q & A

Q. What validation criteria are critical for HPLC method transfer between laboratories?

  • Answer : Key parameters include system suitability (retention time ±2%, peak asymmetry ≤2), linearity (R<sup>2</sup> > 0.99), and precision (%RSD < 2% for replicate injections) . Cross-validate using CRMs and ensure column lot-to-lot reproducibility. Document method robustness under stress conditions (e.g., pH, temperature gradients) .

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